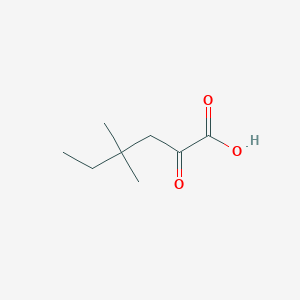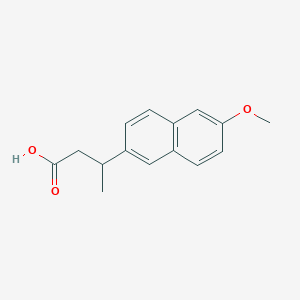![molecular formula C12H15BrClN B13531033 6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13531033.png)
6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride is a chemical compound with the molecular formula C12H14BrNClH It is a spiro compound, meaning it contains a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride typically involves the reaction of an indene derivative with a brominating agent, followed by a cyclization reaction to form the spiro structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of de-brominated or partially reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the spiro structure play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride
- 6-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride
Uniqueness
6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride is unique due to its specific bromine substitution, which can significantly influence its reactivity and interaction with biological targets compared to its chloro or unsubstituted analogs.
Propiedades
Fórmula molecular |
C12H15BrClN |
|---|---|
Peso molecular |
288.61 g/mol |
Nombre IUPAC |
5-bromospiro[1,2-dihydroindene-3,3'-pyrrolidine];hydrochloride |
InChI |
InChI=1S/C12H14BrN.ClH/c13-10-2-1-9-3-4-12(11(9)7-10)5-6-14-8-12;/h1-2,7,14H,3-6,8H2;1H |
Clave InChI |
ZGLOJBAXZNNKAL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCNC2)C3=C1C=CC(=C3)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13530954.png)




![2-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13530992.png)


![1-[2-(Ethylthio)ethyl]piperazine](/img/structure/B13531026.png)


![3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13531048.png)
![4-Methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B13531050.png)

